molecular formula C13H17FN2O4S B5107641 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide

4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B5107641
M. Wt: 316.35 g/mol
InChI Key: HIPSGHPLKKYHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide, also known as FDMS, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of a class of enzymes called protein kinases, which play a crucial role in cell signaling and regulation. In

Mechanism of Action

4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide works by binding to the ATP-binding site of protein kinases, which prevents them from phosphorylating their substrates. Protein phosphorylation is a crucial step in cell signaling and regulation, and by inhibiting this process, 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide can disrupt the normal functioning of cancer cells. The exact mechanism of action of 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide is still being studied, but it is believed to involve multiple pathways and targets.
Biochemical and Physiological Effects:
4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, which are mechanisms that prevent the cells from dividing and cause them to die. 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition to its effects on cancer cells, 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of protein kinases, which makes it a valuable tool for studying these enzymes in vitro and in vivo. 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for drug development. However, there are also some limitations to using 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide in lab experiments. It is a relatively complex molecule that requires specialized equipment and expertise to synthesize and work with. In addition, its effects on protein kinases can be complex and difficult to interpret, which requires careful experimental design and analysis.

Future Directions

There are several future directions for research on 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide-based drugs for cancer and other diseases. Several studies have shown that 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has promising anti-cancer activity in vitro and in vivo, and there is potential for it to be developed into a new class of cancer drugs. Another area of interest is the study of 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide in combination with other drugs or therapies. Combining 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide with other inhibitors or chemotherapeutic agents may enhance its anti-cancer activity and reduce the risk of drug resistance. Finally, there is potential for 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide to be used as a research tool in other areas of biology and medicine, such as neuroscience and immunology.

Synthesis Methods

4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide can be synthesized by reacting 4-fluoro-3-nitrobenzoic acid with dimethylamine and morpholine in the presence of a catalyst. The resulting product is then treated with sulfuryl chloride to form the final compound. The synthesis of 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide is a complex process that requires specialized equipment and expertise, but it has been successfully replicated in many laboratories.

Scientific Research Applications

4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has been studied extensively in the context of cancer research. Protein kinases are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting these enzymes, 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has the potential to slow down or even stop the growth of cancer cells. In addition to cancer research, 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has also been studied in the context of other diseases such as Alzheimer's, Parkinson's, and diabetes.

properties

IUPAC Name

4-fluoro-N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-15(2)13(17)10-3-4-11(14)12(9-10)21(18,19)16-5-7-20-8-6-16/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPSGHPLKKYHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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